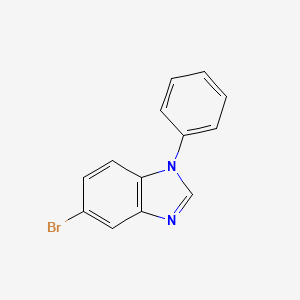

5-Bromo-1-phenyl-1H-benzoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVMHOYOAZUGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475895 | |

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221636-18-6 | |

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-phenyl-1H-benzoimidazole chemical properties

An In-depth Technical Guide to 5-Bromo-1-phenyl-1H-benzoimidazole

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole core, an isostere of naturally occurring purines, is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities and its ability to interact with various biological macromolecules.[1][2][3] The presence of a bromine atom at the 5-position and a phenyl group at the 1-position provides a unique scaffold for further chemical modification and exploration in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 221636-18-6 | [4][5] |

| Molecular Formula | C₁₃H₉BrN₂ | [4][5] |

| Molecular Weight | 273.13 g/mol | [4] |

| pKa (Predicted) | 3.61 ± 0.10 | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |

| Purity | Typically ≥98% | [5] |

Spectral Data

Table 2.1: Spectral Data for the Isomer 5-Bromo-2-phenyl-1H-benzimidazole

| Spectrum Type | Data |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H) |

| ¹³C NMR (150 MHz, DMSO-d₆) | δ 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74 |

| IR (KBr) | 1617 cm⁻¹ (C=N), 3435 cm⁻¹ (N-H) |

| HRMS (ESI) | Calculated for C₁₃H₁₀BrN₂ [M+H]⁺: 273.0022, Found: 273.0019 |

(Note: The data presented is for the isomer 5-Bromo-2-phenyl-1H-benzimidazole as a reference.[6] The N-H peak in the IR spectrum would be absent for the N-1 substituted this compound.)

Experimental Protocols: Synthesis

The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. Generally, the core structure is formed by the condensation of an o-phenylenediamine derivative with a carboxylic acid, aldehyde, or their equivalents.[7] For N-substituted benzimidazoles like the title compound, a common strategy involves using a pre-substituted diamine.

General Synthesis of this compound

A plausible and effective method for synthesizing this compound involves the cyclocondensation of 4-bromo-N¹-phenylbenzene-1,2-diamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate.

Methodology:

-

Precursor Preparation: The synthesis begins with the preparation of the key intermediate, 4-bromo-N¹-phenylbenzene-1,2-diamine.

-

Cyclization: The substituted diamine is dissolved in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).

-

Reagent Addition: An excess of the cyclizing agent (e.g., formic acid or trimethyl orthoformate) is added to the solution. If trimethyl orthoformate is used, an acid catalyst like hydrochloric acid is often required to facilitate the reaction.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Caption: General synthesis workflow for this compound.

Biological Significance and Applications

The benzimidazole scaffold is a cornerstone in drug development, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[2][8][9][10] The biological activity of benzimidazole derivatives is highly influenced by the nature and position of substituents on the heterocyclic ring.[9]

The introduction of a phenyl group at the N-1 position can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. The bromo-substituent at the 5-position serves as a versatile handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for biological screening.[8]

While specific signaling pathways involving this compound are not detailed in the available literature, its structural features make it a prime candidate for investigation in various drug discovery programs. The logical workflow for evaluating such a compound is outlined below.

Caption: Logical workflow for the biological evaluation of new chemical entities.

Reactivity and Stability

-

Stability: The compound should be stored in a dry, sealed container at room temperature to ensure stability.[4] Information on its chemical stability under various conditions is limited, but as with many halogenated aromatic compounds, prolonged exposure to light and strong bases should be avoided.

-

Reactivity: The bromine atom on the benzene ring is susceptible to nucleophilic substitution under specific conditions but is more likely to participate in metal-catalyzed cross-coupling reactions. The benzimidazole ring itself is generally stable, but the nitrogen atoms can be protonated in acidic conditions. The aromatic rings can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Conclusion

This compound is a valuable building block for medicinal chemistry and materials science. Its well-defined chemical properties and versatile reactivity, particularly at the bromine-substituted position, allow for the systematic development of novel derivatives. The established importance of the benzimidazole scaffold in pharmacology suggests that this compound and its analogues are promising candidates for future research in the development of new therapeutic agents.

References

- 1. 5-Bromo-1H-benzimidazole-4-carboxylicacid | Benchchem [benchchem.com]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

An In-depth Technical Guide to 5-Bromo-1-phenyl-1H-benzoimidazole (CAS Number: 221636-18-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-phenyl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this exact molecule is limited in publicly available literature, this document extrapolates its likely chemical and biological properties based on the well-established characteristics of the benzimidazole scaffold and its substituted derivatives. This guide covers its physicochemical properties, a detailed, plausible synthesis protocol, and a discussion of its potential biological activities, including anticancer and enzyme inhibitory effects. Experimental workflows and hypothetical signaling pathways are visualized to aid in research and development efforts.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The benzimidazole core, being isosteric to purine, allows these compounds to interact with various biological targets.[2] The introduction of a bromine atom and a phenyl group at specific positions on the benzimidazole scaffold, as seen in this compound, can significantly influence its physicochemical properties and biological efficacy. Brominated benzimidazoles, in particular, have demonstrated potential as anticancer agents and enzyme inhibitors.[3][4] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this specific compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 221636-18-6 | [5] |

| Molecular Formula | C₁₃H₉BrN₂ | [5] |

| Molecular Weight | 273.13 g/mol | [5] |

| Purity | ≥98% (typical) | [5] |

| Storage | Room temperature, sealed in a dry environment. | [5] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-Bromo-o-phenylenediamine (Precursor)

This protocol is adapted from established methods for the bromination of o-phenylenediamine.[6][7][8]

Materials:

-

o-Phenylenediamine

-

Acetic Anhydride

-

Acetic Acid

-

Bromine

-

Sodium Hydrogensulfite

-

Ice

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in a mixture of acetic acid and acetic anhydride, and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid to the cooled mixture with stirring.

-

After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 50-55°C) for approximately 40 minutes.[7]

-

Pour the reaction mixture into a beaker containing ice water and a small amount of sodium hydrogensulfite to quench the excess bromine.

-

The product, 4-bromo-o-phenyl diacetyl amide, will precipitate. Collect the solid by filtration.

-

Hydrolyze the diacetyl amide by heating it with an aqueous solution of sodium hydroxide in methanol.[6]

-

After hydrolysis is complete, cool the mixture and collect the precipitated 4-bromo-o-phenylenediamine by filtration. Wash with cold water and dry.

Experimental Protocol: Synthesis of 4-Bromo-N¹-phenylbenzene-1,2-diamine (Intermediate)

This step can be achieved via a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[9]

Materials:

-

4-Bromo-o-phenylenediamine

-

A suitable phenyl halide (e.g., bromobenzene or iodobenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Sodium tert-butoxide, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-o-phenylenediamine, the phenyl halide, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture through several cycles of vacuum and backfilling with the inert gas.

-

Heat the mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-N¹-phenylbenzene-1,2-diamine.

Experimental Protocol: Synthesis of this compound (Final Product)

This final step involves the cyclization of the N-phenylated diamine using formic acid, a common method for forming the benzimidazole ring.[10]

Materials:

-

4-Bromo-N¹-phenylbenzene-1,2-diamine

-

Formic Acid (85-90%)

-

10% Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask, add 4-bromo-N¹-phenylbenzene-1,2-diamine and formic acid.

-

Heat the mixture under reflux for approximately 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 10% sodium hydroxide solution with stirring until the mixture is alkaline to litmus paper, which will cause the product to precipitate.

-

Collect the solid product by filtration under suction.

-

Wash the product with cold water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not available in the reviewed literature, the extensive research on related benzimidazole derivatives allows for the formulation of a hypothetical biological profile.

Anticancer Activity

Benzimidazole derivatives are widely investigated for their anticancer properties.[4] The presence of a bromine atom can enhance the lipophilicity and, in some cases, the cytotoxic activity of the molecule.[3] Studies on other brominated benzimidazoles have shown significant growth inhibitory effects against various cancer cell lines.[4] For instance, certain 5-bromo-terbenzimidazoles have been identified as potent topoisomerase I poisons, an important target in cancer therapy.[3]

Table of Anticancer Activity for Related Brominated Benzimidazole Derivatives:

| Compound Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | 12.43 | [11] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast Cancer) | 17.09 | [11] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 (Breast Cancer) | 21.20 | [11] |

Enzyme Inhibition

The benzimidazole scaffold is a common feature in many enzyme inhibitors.[12] It is plausible that this compound could exhibit inhibitory activity against various kinases, which are often dysregulated in cancer and other diseases. For example, some tetrabromobenzimidazole derivatives are known inhibitors of protein kinase CK2 and PIM-1 kinase.[11]

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of other anticancer benzimidazole derivatives, this compound could potentially exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For example, some phenyl-substituted benzimidazoles have been shown to disrupt microtubule dynamics and activate the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis in cancer cells.[13][14]

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery. This technical guide provides a plausible synthetic route and outlines its likely biological activities based on the extensive literature on related compounds. The proposed anticancer and enzyme inhibitory properties, potentially mediated through pathways such as tubulin polymerization and JNK signaling, warrant experimental validation. The information presented herein serves as a valuable resource for researchers to design and execute further studies on this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-1-phenyl-1H-benzoimidazole molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of this compound. Benzimidazole derivatives are a critical class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological activities. This document details the physicochemical properties, spectroscopic data, and a representative synthetic protocol for this compound, serving as a vital resource for researchers engaged in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a phenyl-substituted imidazole ring, with a bromine atom attached to the benzene moiety. The substitution pattern is crucial for its chemical reactivity and biological interactions.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Data | Reference |

| Molecular Formula | C₁₃H₉BrN₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| CAS Number | 221636-18-6 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br | [1] |

| InChI | InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H | [1] |

| InChIKey | OCVMHOYOAZUGSK-UHFFFAOYSA-N | [1] |

| Predicted pKa | 3.61 ± 0.10 | [1] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the spectrum is expected to show:

-

Aromatic C-H Stretching: Peaks typically appear above 3000 cm⁻¹.

-

C=N Stretching: A characteristic absorption for the imidazole ring is expected around 1615-1630 cm⁻¹. The related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows this peak at 1617 cm⁻¹.[2]

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene and imidazole rings.

-

Absence of N-H Stretch: Critically, unlike its 1H-benzimidazole precursor, this N-substituted compound will lack the broad N-H stretching band typically seen around 3400 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the hydrogen environments. The expected signals would include multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl ring and the substituted benzene ring of the benzimidazole core. The absence of a highly deshielded N-H proton signal (often seen >12 ppm in unsubstituted benzimidazoles) is a key indicator of successful N-phenylation.[2]

-

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals for each unique carbon atom, unless symmetry results in overlapping peaks. The aromatic and heterocyclic carbons are expected to resonate in the δ 110-155 ppm range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The calculated molecular weight is 273.13 Da.[1] High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 274.0022. The related isomer, 5-bromo-2-phenyl-1H-benzimidazole, has a calculated [M+H]⁺ of 273.0022, with an experimental value found at 273.0019.[2]

-

Isotopic Pattern: A defining feature in the mass spectrum will be the isotopic pattern of bromine. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the spectrum will exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive signature for a monobrominated compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively achieved via a two-step process: first, the formation of the 5-bromobenzimidazole core, followed by N-arylation.

Step 1: Synthesis of 5-Bromo-1H-benzimidazole Intermediate

This step involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon.

-

Reactants:

-

4-Bromo-1,2-benzenediamine (1.0 eq)

-

Trimethyl orthoformate (excess, as reagent and solvent)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add trimethyl orthoformate.

-

Concentrate the mixture, then add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for approximately 1 hour, monitoring completion by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with deionized water and neutralize to pH 7 using a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole.[3]

-

Step 2: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, suitable for coupling the benzimidazole intermediate with an aryl halide.[4][5]

-

Reactants & Reagents:

-

5-Bromo-1H-benzimidazole (1.0 eq)

-

Iodobenzene or Bromobenzene (1.2 eq)

-

Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 1-2 mol%)

-

Phosphine Ligand: Xantphos (e.g., 2-4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Solvent: Anhydrous Toluene or Dioxane

-

-

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., Argon), add the palladium catalyst and the phosphine ligand to a dry reaction vessel (e.g., a Schlenk tube).

-

Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.

-

Add 5-bromo-1H-benzimidazole, the aryl halide, and the base to the reaction vessel.

-

Seal the vessel and heat the mixture with stirring (e.g., 100-110 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[1]

-

Visualization of Synthetic & Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromo-1-phenyl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details established methodologies, provides explicit experimental protocols, and presents quantitative data to assist researchers in the effective synthesis of this target molecule.

Introduction

Benzimidazoles are a privileged structural motif in drug discovery, renowned for their diverse pharmacological activities. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization via cross-coupling reactions, and a phenyl group at the N1 position, which can influence the molecule's steric and electronic properties and its interaction with biological targets. The synthesis of this specific derivative can be strategically approached through two principal pathways: the N-arylation of a pre-formed benzimidazole core or the cyclization of a pre-arylated diamine precursor. This guide will explore both methodologies.

Core Synthesis Pathways

Two primary retrosynthetic strategies are commonly considered for the synthesis of this compound.

Pathway 1: Involves the initial formation of the 5-bromobenzimidazole ring system, followed by a subsequent N-arylation reaction to introduce the phenyl group. This is often achieved via copper-catalyzed Ullmann-type or Chan-Lam couplings.

Pathway 2: A convergent approach where a pre-synthesized N-phenylated diamine, 4-bromo-N-phenylbenzene-1,2-diamine, undergoes a condensation and cyclization reaction with a one-carbon source, such as formic acid or trimethyl orthoformate, to form the final product directly.

Caption: Primary retrosynthetic strategies for this compound.

Data Presentation: Comparison of Synthesis Pathways

The following tables summarize quantitative data and reaction conditions for the key steps in the synthesis of this compound, based on established protocols for analogous compounds.

Table 1: Synthesis of 5-Bromo-1H-benzimidazole (Precursor for Pathway 1)

| Starting Material | Reagent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-1,2-benzenediamine | Trimethyl orthoformate | DMF | Conc. HCl | Room Temp. | 1 | ~100 | --INVALID-LINK-- |

| 4-Bromo-1,2-benzenediamine | Formic Acid | None | None | 100 | 2 | High | --INVALID-LINK-- (adapted) |

Table 2: N-Arylation of Benzimidazoles (Pathway 1)

Note: Data is derived from copper-catalyzed N-arylation of similar benzimidazole substrates due to a lack of direct literature for the title compound.

| Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzimidazole | Iodobenzene | Cu₂O (2.5 mol%) | L1c (7.5 mol%) | Cs₂CO₃ | Butyronitrile | 110 | 16 | 94 | --INVALID-LINK-- |

| Benzimidazole | Bromobenzene | Cu₂O (10 mol%) | L1c (20 mol%) | Cs₂CO₃ | DMSO / PEG | 110 | 24 | 93 | --INVALID-LINK-- |

| 5-Bromo-2-aminobenzimidazole | Phenylboronic acid | Cu(OAc)₂ | None | TMEDA | MeOH/H₂O | Room Temp. | 2 | 85 | --INVALID-LINK-- |

L1c = 4,7-Dimethoxy-1,10-phenanthroline; PEG = Poly(ethylene glycol); TMEDA = Tetramethylethylenediamine

Table 3: Cyclization of N-Aryl-o-phenylenediamine (Pathway 2)

Note: This data is representative of general benzimidazole synthesis from o-phenylenediamines.

| Starting Material | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| 4-Bromo-N1-ethylbenzene-1,2-diamine | Aldehyde | Oxidizing Agent | Ethanol | Reflux | 4-12 | Good | --INVALID-LINK-- (adapted) |

Experimental Protocols

Pathway 1: N-Arylation of 5-Bromo-1H-benzimidazole

This pathway is a two-step process starting from 4-bromo-1,2-benzenediamine.

Caption: A typical experimental workflow for the two-step N-arylation pathway.

Step 1: Synthesis of 5-Bromo-1H-benzimidazole (Precursor)

This protocol is adapted from the well-established Phillips condensation method.

Materials:

-

4-Bromo-1,2-benzenediamine

-

Formic acid (~90%)

-

10% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

-

In a 100 mL round-bottom flask, place 4-bromo-1,2-benzenediamine (e.g., 1.87 g, 10 mmol).

-

Add formic acid (e.g., 5 mL) to the flask.

-

Attach a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully add 10% NaOH solution to the cooled mixture with stirring until it is just alkaline (check with litmus paper). The product will precipitate.

-

Collect the crude product by vacuum filtration and wash it thoroughly with ice-cold water.

-

For purification, the crude solid can be recrystallized from boiling water to yield pure 5-bromo-1H-benzimidazole.

Step 2: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

This protocol is based on conditions reported for the N-arylation of benzimidazoles with aryl halides.[1]

Materials:

-

5-Bromo-1H-benzimidazole (1.0 equiv)

-

Iodobenzene (1.0 equiv) or Bromobenzene (1.0 equiv)

-

Copper(I) oxide (Cu₂O) (2.5-10 mol%)

-

4,7-Dimethoxy-1,10-phenanthroline (ligand) (7.5-20 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.4 equiv)

-

Anhydrous solvent (e.g., Butyronitrile or DMSO)

-

Poly(ethylene glycol) (PEG) (optional, can accelerate reaction with aryl bromides)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a dry Schlenk tube, add 5-bromo-1H-benzimidazole (e.g., 197 mg, 1.0 mmol), Cs₂CO₃ (e.g., 456 mg, 1.4 mmol), Cu₂O (e.g., 3.6 mg, 0.025 mmol), and 4,7-dimethoxy-1,10-phenanthroline (e.g., 18 mg, 0.075 mmol).

-

Seal the tube, and evacuate and backfill with inert gas (repeat three times).

-

Add the aryl halide (e.g., iodobenzene, 204 mg, 1.0 mmol) and anhydrous solvent (e.g., butyronitrile, 0.5 mL) via syringe.

-

Heat the reaction mixture with vigorous stirring in a preheated oil bath at 110°C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

-

Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain this compound.

Pathway 2: Direct Cyclization of 4-Bromo-N-phenylbenzene-1,2-diamine

This pathway offers a more convergent route to the final product.

Caption: Logical relationship for the direct one-pot cyclization synthesis.

Experimental Protocol (Representative):

This protocol is adapted from general procedures for the synthesis of N1-substituted benzimidazoles from their corresponding N-substituted o-phenylenediamines.[2]

Materials:

-

4-Bromo-N-phenylbenzene-1,2-diamine (1.0 equiv)

-

Formic acid

-

10% Sodium hydroxide solution

-

Standard laboratory glassware

Procedure:

-

Place 4-bromo-N-phenylbenzene-1,2-diamine in a round-bottom flask.

-

Add an excess of formic acid to act as both the C1 source and the solvent.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting diamine is consumed.

-

After cooling, carefully pour the reaction mixture onto ice and neutralize with 10% NaOH solution to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved via multiple routes. The N-arylation of 5-bromo-1H-benzimidazole (Pathway 1) is a robust and well-documented approach in the literature for analogous structures, offering flexibility in the choice of copper or palladium-based catalytic systems. The direct cyclization of 4-bromo-N-phenylbenzene-1,2-diamine (Pathway 2) provides a more convergent and potentially more atom-economical alternative, though it is contingent on the availability of the substituted diamine precursor. The selection of the optimal pathway will depend on factors such as starting material availability, desired scale, and the specific capabilities of the research laboratory. The protocols and data provided in this guide offer a solid foundation for the successful synthesis of this valuable benzimidazole derivative.

References

Spectral Data for 5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Overview

An in-depth analysis of the spectral characteristics of 5-Bromo-1-phenyl-1H-benzoimidazole, a key heterocyclic compound, is presented for researchers, scientists, and professionals in drug development. This guide provides available spectral data, experimental methodologies, and a logical framework for its characterization.

Initial comprehensive searches for detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound (CAS No. 221636-18-6) did not yield a complete, publicly available dataset. The information is not readily found in common chemical databases or scientific literature.

However, extensive data is available for the closely related isomer, 5-Bromo-2-phenyl-1H-benzimidazole (CAS No. 2622-63-1). Due to the structural similarity and the availability of a full spectral dataset, this document will focus on the characterization of 5-Bromo-2-phenyl-1H-benzimidazole as a representative example of a bromo-phenyl-benzoimidazole. This information provides a valuable reference point for researchers working with related compounds.

Spectral Data Summary for 5-Bromo-2-phenyl-1H-benzimidazole

The following tables summarize the key spectral data for 5-Bromo-2-phenyl-1H-benzimidazole.

Table 1: ¹H NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.15 | s | 1H | N-H |

| 8.19-8.17 | m | 2H | Phenyl H |

| 7.80 | s | 1H | Benzimidazole H-4 |

| 7.59-7.51 | m | 4H | Phenyl H & Benzimidazole H-6, H-7 |

| 7.36-7.35 | dd | 1H | Benzimidazole H-6 |

Solvent: DMSO-d6, Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment |

| 152.93 | C=N |

| 130.71 | Phenyl C |

| 130.11 | Phenyl C |

| 129.49 | Phenyl C |

| 127.08 | Benzimidazole C |

| 125.45 | Benzimidazole C |

| 114.74 | Benzimidazole C-Br |

Solvent: DMSO-d6, Frequency: 150 MHz[1]

Table 3: IR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

| 3435 | N-H stretch |

| 1617 | C=N stretch |

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 5-Bromo-2-phenyl-1H-benzimidazole

| m/z | Assignment |

| 273.0022 | [M+H]⁺ (Calculated for C₁₃H₁₀BrN₂) |

| 273.0019 | [M+H]⁺ (Found) |

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectral analysis of substituted benzimidazoles, based on established procedures.

Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. For 5-Bromo-2-phenyl-1H-benzimidazole, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with benzoic acid or benzaldehyde.

General Procedure:

-

A mixture of 4-bromo-1,2-phenylenediamine and a slight molar excess of benzaldehyde is prepared in a suitable solvent, such as ethanol or dimethylformamide.

-

A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid, may be added to facilitate the reaction.

-

The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Analysis

The following are standard protocols for acquiring the spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and confirm the elemental composition.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of a substituted benzimidazole, such as 5-Bromo-2-phenyl-1H-benzimidazole, using various spectroscopic techniques.

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-phenyl-1H-benzoimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in these fields, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and its structural analogs. Due to a lack of specific quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for determining its solubility profile and discusses potential biological signaling pathways based on the activities of related benzimidazole derivatives.

Introduction to this compound

This compound belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of a bromo group at the 5-position and a phenyl group at the 1-position of the benzimidazole core significantly influences its physicochemical properties, including its solubility. The molecular structure of this compound is presented in Figure 1.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| Predicted pKa | 3.61 ± 0.10 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Predicted and Observed Solubility Profile

Benzimidazoles, in general, exhibit limited aqueous solubility. The introduction of non-polar substituents, such as the phenyl group in this compound, tends to further decrease water solubility while increasing solubility in non-polar organic solvents. Conversely, the presence of polar groups can enhance solubility in polar solvents. Research on other phenyl-substituted benzimidazoles has indicated that these compounds can be soluble in polar organic solvents like methanol and ethanol. Some N,N'-dicarbazolyl-4,4'-biphenyl derivatives containing a 1-phenyl-1H-benzo[d]imidazol-2-yl moiety have been reported to be highly soluble in solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and toluene.[3]

For closely related compounds, 2-phenylbenzimidazole is described as slightly soluble in water, DMSO, and methanol.[4] Another related compound, 5-Bromo-1H-benzimidazole, is noted to be soluble in methanol.[5]

Based on these observations, it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents, particularly polar aprotic and some non-polar aromatic solvents.

Table for Experimental Data:

The following table is provided for researchers to populate with experimentally determined solubility data.

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (g/L) | Solubility (mol/L) |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (CH₂Cl₂) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The sealed vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the excess solid to settle. The supernatant is then carefully separated from the undissolved solid by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calibration: A calibration curve is constructed using standard solutions of the compound of known concentrations in the same solvent to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

Potential Biological Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzimidazole derivatives has been shown to modulate various signaling pathways. These findings suggest potential areas of investigation for the title compound.

Modulation of Protease-Activated Receptor 1 (PAR(1)) Signaling

Certain 1,2-disubstituted benzimidazole derivatives have been identified as modulators of PAR(1) signaling.[6] These compounds can act as allosteric agonists or antagonists, selectively inhibiting the Gq pathway while not affecting other signaling branches.[6] This suggests that this compound could potentially interact with G-protein coupled receptors and modulate their downstream signaling cascades.

Inhibition of Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling

Benzimidazole diamide compounds have been identified as selective inhibitors of the NOD2 signaling pathway.[7] NOD2 is an intracellular receptor that recognizes bacterial muramyl dipeptide (MDP) and initiates a pro-inflammatory response.[7] The identified inhibitors were shown to block the MDP-stimulated, NOD2-mediated interleukin-8 (IL-8) response without directly inhibiting the downstream RIP2 kinase.[7] This highlights the potential for benzimidazole derivatives, possibly including this compound, to act as anti-inflammatory agents by targeting pattern recognition receptor signaling.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, this guide provides a framework for its systematic evaluation. Based on the properties of related compounds, it is predicted to have low aqueous solubility and higher solubility in various organic solvents. The provided experimental protocols offer a robust methodology for researchers to generate precise solubility data, which is essential for the advancement of its applications in drug discovery and materials science. Furthermore, the exploration of related benzimidazole derivatives' biological activities suggests that this compound may modulate key signaling pathways, warranting further investigation into its pharmacological potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]

- 5. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]

- 6. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Core Mechanism of Action of Substituted Benzimidazoles: A Focus on Bromo- and Phenyl-Derivatives

Disclaimer: Direct, in-depth mechanistic studies specifically for 5-Bromo-1-phenyl-1H-benzoimidazole are not extensively available in publicly accessible scientific literature. This guide, therefore, focuses on the well-documented mechanisms of action for the broader, structurally related class of bromo- and N-phenyl-substituted benzimidazole derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The compound of interest, this compound, incorporates three key structural motifs: the benzimidazole core, a bromine substituent at the 5-position, and a phenyl group at the N-1 position. While this specific molecule remains under-investigated, the analysis of its constituent parts within the broader class of benzimidazole derivatives provides significant insight into its potential mechanisms of action.

This technical guide synthesizes available data on bromo- and phenyl-substituted benzimidazoles to elucidate their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of 1-Phenyl-1H-benzoimidazole Derivatives

The foundational method for synthesizing N-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][3] The introduction of the N-1 phenyl group can be achieved by starting with N-phenyl-o-phenylenediamine or through subsequent N-arylation reactions.

The synthesis of 2-substituted-1-phenyl-1H-benzimidazoles typically follows a cyclocondensation reaction.

Caption: General experimental workflow for benzimidazole synthesis.

This protocol is a representative example of the synthesis of a 2-substituted benzimidazole and can be adapted for N-phenyl derivatives by using the appropriate substituted diamine.

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in chloroform (5 ml), add benzaldehyde (1.0 mmol) and ammonium chloride (NH4Cl) (4.0 mmol).[4]

-

Reaction Conditions: Stir the mixture at room temperature for approximately four hours.[4]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (70:30) mixture as the eluent.[4]

-

Work-up: Upon completion, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (20 ml).[4]

-

Purification: Wash the organic layer with water (10 ml). Separate the layers and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent and recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-phenyl-1H-benzimidazole.[4][5]

Core Mechanisms of Action

Substituted benzimidazoles exert their biological effects by targeting a range of cellular processes. The most widely studied activities are anticancer and antimicrobial.

The anticancer effects of benzimidazole derivatives are often multi-faceted, involving the inhibition of key enzymes in cell signaling and division.

3.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)

Many benzimidazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[6]

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

3.1.2 Disruption of Microtubule Polymerization

A well-established mechanism for benzimidazole-based drugs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Caption: Disruption of microtubule polymerization by benzimidazole derivatives.

The antimicrobial action of benzimidazoles is attributed to their ability to interfere with essential microbial processes. In fungi and helminths, the primary mechanism is the inhibition of microtubule synthesis, similar to their anticancer effect.[8] In bacteria, the mechanism is less defined but is thought to involve the inhibition of nucleic acid and protein synthesis. The presence of halogen atoms, such as bromine, on the benzimidazole ring has been shown to enhance antibacterial activity.[9]

Quantitative Biological Data

The biological activity of substituted benzimidazoles is highly dependent on the nature and position of their substituents. The following table summarizes quantitative data for representative bromo- and/or phenyl-substituted benzimidazole derivatives from various studies.

| Compound Class/Derivative | Target Organism/Cell Line | Activity Type | Value | Reference |

| Benzimidazole-Triazole Hybrid (5a) | HCT-116 (Colon Cancer) | IC₅₀ | 3.87 µM | [6] |

| Benzimidazole-Triazole Hybrid (5a) | MCF-7 (Breast Cancer) | IC₅₀ | 5.21 µM | [6] |

| 2-Phenyl Benzimidazole Derivative (46) | A549 (Lung Cancer) | IC₅₀ | 4.47 µg/mL | [7] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [10] |

| 4-Bromo-N-(...)-aniline Derivative (19) | M. tuberculosis H37Rv | MIC | 52 µM | [11] |

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung Cancer) | IC₅₀ | 7.5 µM | [12] |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical Cancer) | IC₅₀ | 9.3 µM | [12] |

| 2-(Aryl)-1H-benzimidazoles (3d, 3g, 3h) | P. aeruginosa | MIC | 25 µg/mL | [8] |

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzimidazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The benzimidazole scaffold, particularly when substituted with phenyl and bromo groups, represents a highly versatile and potent class of compounds with significant therapeutic potential. The core mechanisms of action for these derivatives primarily involve the inhibition of critical cellular machinery, such as receptor tyrosine kinases and tubulin, leading to potent anticancer effects. Furthermore, their ability to disrupt microbial processes underscores their utility as antimicrobial agents.

While this guide provides a robust framework based on structurally related compounds, the specific mechanism of action for this compound remains to be elucidated. Future research should focus on targeted studies of this compound, including enzyme inhibition assays, cell-based functional assays, and structural biology studies, to determine its precise molecular targets and therapeutic potential. Such investigations are crucial for advancing this promising molecule through the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Benzimidazole Derivatives: A Case Study of Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystallographic structure of a representative brominated phenyl-benzimidazole derivative. While the specific crystal structure for 5-Bromo-1-phenyl-1H-benzoimidazole is not publicly available in crystallographic databases, this guide presents a comprehensive analysis of the closely related compound, Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. The structural information and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and development of benzimidazole-based compounds.

Introduction to Benzimidazole Scaffolds

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The benzimidazole nucleus, an bicyclic aromatic system, is a versatile scaffold that can be readily functionalized to interact with various biological targets. Brominated benzimidazoles, in particular, are of interest due to the role of the halogen in modulating the electronic and lipophilic properties of the molecule, which can influence its biological activity.[2]

Crystallographic Data of a Representative Phenyl-Benzimidazole

The following section details the crystallographic data for Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, a compound structurally similar to this compound. The data was obtained from a single-crystal X-ray diffraction study.[3]

Table 1: Crystal Data and Structure Refinement Details [3]

| Parameter | Value |

| Empirical Formula | C₂₂H₁₇BrN₂O₂ |

| Formula Weight | 421.29 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.9531(2) Å |

| b | 10.3801(3) Å |

| c | 11.9793(4) Å |

| α | 106.135(1)° |

| β | 101.135(1)° |

| γ | 91.531(1)° |

| Volume | 915.39(5) ų |

| Z | 2 |

| Density (calculated) | 1.528 Mg/m³ |

| Absorption Coefficient | 2.270 mm⁻¹ |

| F(000) | 428 |

| Refinement Details | |

| Final R indices [I>2sigma(I)] | R1 = 0.0270, wR2 = 0.0711 |

| R indices (all data) | R1 = 0.0287, wR2 = 0.0725 |

| Goodness-of-fit on F² | 1.063 |

In the crystal structure of Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is nearly planar.[3] The dihedral angle between the phenyl ring and the benzimidazole ring system is 27.79 (6)°, while the angle between the bromo-substituted benzene ring and the benzimidazole core is 64.43 (6)°.[3] Molecules in the crystal are linked by weak C—H···O hydrogen bonds, forming one-dimensional chains.[3]

Experimental Protocols

The synthesis and crystallization of benzimidazole derivatives generally follow established organic chemistry methodologies. Below are generalized protocols that can be adapted for the synthesis of this compound and its analogs.

3.1. General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

-

Materials:

-

4-Bromo-N-phenyl-1,2-benzenediamine (precursor for this compound)

-

Appropriate aldehyde (e.g., formaldehyde or its equivalent for the unsubstituted 2-position)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., an acid or oxidizing agent)

-

-

Procedure:

-

Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

-

Add the aldehyde to the solution.

-

The reaction mixture is then typically heated under reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure benzimidazole derivative.

-

3.2. Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is crucial for determining the crystal structure.

-

Method: Slow evaporation is a common technique for growing single crystals of organic compounds.

-

Prepare a saturated solution of the purified benzimidazole derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals may form as the solution becomes supersaturated.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of a benzimidazole derivative.

References

5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Guide to its Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide array of biomolecules, leading to a diverse pharmacological profile. The specific derivative, 5-Bromo-1-phenyl-1H-benzoimidazole, which incorporates a lipophilic bromine atom at the 5-position and a phenyl group at the 1-position, is of significant interest for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the probable biological targets of this compound, drawing upon data from structurally related compounds to infer its mechanism of action. The primary focus will be on its role as a topoisomerase I inhibitor and a modulator of protein kinase activity, underpinned by its cytotoxic effects on cancer cell lines.

General Cytotoxicity of Substituted Benzimidazoles

The cytotoxic potential of benzimidazole derivatives is a well-documented area of research. The introduction of various substituents on the benzimidazole core significantly influences this activity. While specific quantitative data for this compound is not extensively available in the public domain, the cytotoxicity of closely related analogs provides valuable insights into its potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative 5-bromo and 1-phenyl benzimidazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50) of 5-Bromo-Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 5.30[1] |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | 6.80[1] |

| A bromo-derivative of a novel benzimidazole series (Compound 5) | MCF-7 (Breast Cancer) | 17.8[2] |

| A bromo-derivative of a novel benzimidazole series (Compound 5) | DU-145 (Prostate Cancer) | 10.2[2] |

| A bromo-derivative of a novel benzimidazole series (Compound 5) | H69AR (Small Cell Lung Cancer) | 49.9[2] |

Table 2: Cytotoxicity (IC50) of 1-Phenyl-Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| 1-Phenyl-3-naphthalenomethylbenzimidazolium chloride (se-182) | HepG2 (Liver Cancer) | 15.58[3] |

| 1-Phenyl-3-naphthalenomethylbenzimidazolium chloride (se-182) | A549 (Lung Cancer) | 15.80[3] |

Experimental Workflow for Cytotoxicity Screening

A generalized workflow for the initial in vitro screening of compounds like this compound for cytotoxic activity is depicted below. This process typically involves a primary assay to determine cell viability across a range of concentrations, followed by more detailed mechanistic studies.

Primary Biological Target: DNA Topoisomerase I

DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Its inhibition leads to the accumulation of these breaks, ultimately triggering cell death, making it a prime target for anticancer therapies. Studies on terbenzimidazoles, which share a core structure with this compound, have identified derivatives with 5-bromo substitutions as potent topoisomerase I poisons.

Mechanism of Topoisomerase I Inhibition and Downstream Effects

Inhibitors of topoisomerase I, often referred to as "poisons," act by stabilizing the covalent complex formed between the enzyme and DNA. This stabilized "cleavable complex" prevents the re-ligation of the DNA strand, leading to single-strand breaks. When a replication fork encounters this complex, it results in a double-strand break, a highly cytotoxic lesion. These DNA double-strand breaks activate DNA damage response pathways, which can ultimately lead to cell cycle arrest and apoptosis.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

-

This compound stock solution (in DMSO)

-

Sterile water

-

Stop Buffer/Loading Dye (e.g., STEB buffer with Proteinase K)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

DNA markers (supercoiled and relaxed)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

2 µL of 10x Assay Buffer

-

0.5 µL of supercoiled DNA (e.g., at 0.5 µg/µL)

-

Sterile water to a final volume of 20 µL (adjusting for compound and enzyme volume).

-

-

Inhibitor Addition: Add the desired concentration of this compound to the reaction tubes. Include a vehicle control (DMSO).

-

Enzyme Addition: Add a pre-determined amount of human topoisomerase I (typically 1 unit) to initiate the reaction. Include a no-enzyme control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2][4]

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis:

-

Visualization and Analysis:

-

Visualize the DNA bands under UV transillumination.[4]

-

Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in a higher proportion of the supercoiled form remaining.

-

Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

-

Secondary Biological Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Benzimidazole derivatives are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors.

PIM-1 Kinase: A Potential Target

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers. PIM-1, in particular, is a key regulator of cell survival and proliferation, primarily through the phosphorylation of downstream targets that inhibit apoptosis and promote cell cycle progression. The inhibition of PIM-1 is a promising strategy for cancer therapy. Given the propensity of benzimidazoles to inhibit kinases, PIM-1 represents a plausible target for this compound.

PIM-1 Signaling Pathway

PIM-1 is constitutively active and its expression is regulated by the JAK/STAT signaling pathway. Once expressed, PIM-1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.

Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant PIM-1 Kinase

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

PIM-1 substrate (e.g., S6K substrate)

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Procedure:

-

Reagent Preparation: Dilute the PIM-1 enzyme, substrate, ATP, and test compound in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of the test compound or DMSO (for control).

-

2 µL of the PIM-1 enzyme solution.

-

2 µL of the substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[6]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[6]

-

-

ATP Generation and Luminescence:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[6]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle (DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

While direct and extensive biological data for this compound remains to be fully elucidated in publicly accessible literature, the evidence from structurally similar compounds strongly suggests that its primary biological targets are likely to be DNA topoisomerase I and various protein kinases, such as PIM-1. The cytotoxic effects observed for related benzimidazoles in numerous cancer cell lines are a probable consequence of activity against these targets. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound, enabling researchers to confirm these putative targets, quantify its potency, and further explore its therapeutic potential. Future research should focus on generating specific data for this compound to validate these hypotheses and to delineate the precise molecular mechanisms underlying its biological activity.

References

- 1. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Topoisomerase I poison-triggered immune gene activation is markedly reduced in human small-cell lung cancers by impairment of the cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 5. ebiohippo.com [ebiohippo.com]

- 6. promega.com [promega.com]

- 7. clyte.tech [clyte.tech]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Insights into 5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Guide